5-(1,3-Benzodioxol-5-yl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-(1,3-Benzodioxol-5-yl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole ring, a chlorophenyl group, and a dihydropyrazolobenzoxazine core
Preparation Methods
The synthesis of 5-(1,3-Benzodioxol-5-yl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final product. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and catalysts that facilitate the formation of the benzoxazine ring. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-(1,3-Benzodioxol-5-yl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions. The major products formed from these reactions depend on the specific reagents and conditions used, and they can include derivatives with modified functional groups or altered molecular structures.
Scientific Research Applications
5-(1,3-Benzodioxol-5-yl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings, with specific desired characteristics.
Mechanism of Action
The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
5-(1,3-Benzodioxol-5-yl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be compared with other similar compounds, such as:
- 1-(1,3-Benzodioxol-5-yl)-3-(4-chloroanilino)-1-propanone
- 1-(1,3-Benzodioxol-5-yl)-3-(4-methoxyanilino)-1-propanone
- 1-(1,3-Benzodioxol-5-yl)-3-(4-(4-nitrophenyl)-1-piperazinyl)-1-propanone These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The unique combination of functional groups in this compound contributes to its distinct chemical properties and potential applications.
Properties
CAS No. |
302914-16-5 |
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Molecular Formula |
C23H17ClN2O3 |
Molecular Weight |
404.8 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H17ClN2O3/c24-16-8-5-14(6-9-16)18-12-19-17-3-1-2-4-20(17)29-23(26(19)25-18)15-7-10-21-22(11-15)28-13-27-21/h1-11,19,23H,12-13H2 |
InChI Key |
ALAGMANZMPMQEH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=C(C=C4)Cl)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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